Methyl 2,5-dibromo-3,4-dimethylbenzoate
Description
Methyl 2,5-dibromo-3,4-dimethylbenzoate is a brominated aromatic ester with a molecular formula of C₁₀H₁₀Br₂O₂ (estimated molecular weight: 324.0 g/mol). Its structure features bromine atoms at the 2- and 5-positions of the benzene ring and methyl groups at the 3- and 4-positions, adjacent to the ester functional group (-COOCH₃).
Properties
IUPAC Name |
methyl 2,5-dibromo-3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-5-6(2)9(12)7(4-8(5)11)10(13)14-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZIMVBIXJTZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,5-dibromo-3,4-dimethylbenzoate typically involves a two-step reaction process. The first step is the bromination of methyl anthranilate, followed by a diazo bromination reaction . The reaction conditions for these steps include the use of bromine as a reagent and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2,5-dibromo-3,4-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5-dibromo-3,4-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparison
The substituent positions and functional groups significantly influence the electronic and steric properties of brominated benzoates. Below is a comparative analysis:
*Estimated based on analogous compounds.
Key Observations :
- Steric Effects: The target compound’s 3,4-dimethyl groups create greater steric hindrance compared to monosubstituted () or non-alkylated analogs ().
- In contrast, bromines at 3,5 (meta to ester) in other compounds offer different reactivity patterns.
Biological Activity
Methyl 2,5-dibromo-3,4-dimethylbenzoate is a synthetic compound that belongs to the class of dibromobenzoates. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications. This article reviews the available literature on its biological effects, including antitumor and antimicrobial activities, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈Br₂O₂
- SMILES : CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br
- InChIKey : PQZIMVBIXJTZEI-UHFFFAOYSA-N
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. A study reported its effectiveness against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|
| Vero | 45–114 | Doxorubicin |
| MCF-7 | 45–114 | Doxorubicin |
| KB | 45–114 | Doxorubicin |
| A549 | 13.14 | Cisplatin |
| HepG2 | 49.02 | Cisplatin |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion through increased intracellular calcium levels, leading to morphological changes in tumor cells .
Antimicrobial Activity
This compound has also demonstrated significant antimicrobial properties. It showed effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 16–32 µg/mL |
| S. aureus | 16–32 µg/mL |
| B. subtilis | 8–16 µg/mL |
| E. faecalis | 8–16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Glyoxalase Inhibition : The compound has shown glyoxalase inhibitory effects with an ID₅₀ value of 12 µg/mL, which is significant for its antitumor activity.
- Telomerase Inhibition : It has been reported to inhibit telomerase activity at doses as low as 3.2 µM, suggesting a potential role in cancer therapy .
- Calcium Modulation : The increase in intracellular calcium levels leads to apoptosis in tumor cells, indicating a pathway that could be exploited for therapeutic purposes .
Case Study 1: Antitumor Efficacy in Vivo
In a study involving Yoshida sarcoma cells, this compound was administered in vivo and exhibited significant antitumor activity with an ID₅₀ value of 85 µg/mL. The results indicated that while it was inactive against certain leukemia models, it showed promise in solid tumors .
Case Study 2: Antimicrobial Resistance
A recent investigation into its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound's ability to inhibit MRSA and other resistant strains positions it as a potential lead compound for new antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
